molecular formula C25H29N3O5 B14947256 ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate

ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B14947256
M. Wt: 451.5 g/mol
InChI Key: SBFBAVUVXPSIDS-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The intermediate products are then subjected to further reactions, such as esterification and substitution, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[(4-ethoxycarbonylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C25H29N3O5/c1-3-32-24(30)23-20-16-19(29)10-11-21(20)28(18-8-6-5-7-9-18)22(23)17-26-12-14-27(15-13-26)25(31)33-4-2/h5-11,16,29H,3-4,12-15,17H2,1-2H3

InChI Key

SBFBAVUVXPSIDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCN(CC4)C(=O)OCC

Origin of Product

United States

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